molecular formula C23H19N5O7 B11554288 N-({N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11554288
M. Wt: 477.4 g/mol
InChI Key: APUIDVRMQNLZQO-DHRITJCHSA-N
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Description

This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro oxides and other oxidized derivatives.

    Reduction: Formation of corresponding amines and reduced derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N-({N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the presence of nitro and hydroxyl groups allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}pyridinium nitrate

Uniqueness

N-({N’-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of both nitro and hydroxyl groups on the phenyl ring, which enhances its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C23H19N5O7

Molecular Weight

477.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H19N5O7/c29-20(26-25-13-17-11-18(27(32)33)12-19(22(17)30)28(34)35)14-24-23(31)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21,30H,14H2,(H,24,31)(H,26,29)/b25-13+

InChI Key

APUIDVRMQNLZQO-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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